molecular formula C27H38N2O2 B6052751 4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine

4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine

Cat. No. B6052751
M. Wt: 422.6 g/mol
InChI Key: VTOJTSLPBXXRFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine, also known as BZP, is a synthetic chemical compound that belongs to the class of piperazine derivatives. It was initially developed as an antidepressant, but due to its stimulant properties, it has been used recreationally as a substitute for amphetamines. In recent years, BZP has gained attention in scientific research, particularly in the field of pharmacology.

Mechanism of Action

4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine acts as a stimulant by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It achieves this by inhibiting the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. 4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine also acts as a weak agonist at serotonin receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause nausea, vomiting, and tremors. It also has an impact on the immune system, with studies showing that it can increase the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and its effects are well-characterized. However, it also has limitations, as its use is restricted in many countries due to its potential for abuse. In addition, its effects on the brain are complex, and more research is needed to fully understand its mechanisms of action.

Future Directions

There are several directions for future research on 4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine. One area of interest is its potential as a therapeutic agent for depression and other mood disorders. Another area of research is its potential as a cognitive enhancer, particularly in the treatment of Alzheimer's disease. Additionally, more research is needed to understand the long-term effects of 4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine on the brain and its potential for addiction.

Synthesis Methods

4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine can be synthesized through a multi-step process that involves the reaction of 1-benzylpiperazine with 3-(3-cyclohexen-1-yl)propanoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a purification process using chromatography.

Scientific Research Applications

4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine has been studied for its potential as a therapeutic agent for various medical conditions such as depression, anxiety, and Parkinson's disease. It has also been investigated for its ability to enhance cognitive function and memory. In addition, 4-benzyl-1-{3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]propanoyl}piperidine has been used as a research tool to study the mechanisms of action of other drugs and to explore the role of neurotransmitters in the brain.

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-3-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O2/c30-26(28-17-15-24(16-18-28)21-23-7-3-1-4-8-23)12-11-22-13-19-29(20-14-22)27(31)25-9-5-2-6-10-25/h1-5,7-8,22,24-25H,6,9-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOJTSLPBXXRFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CCC(CC2)CCC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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